REACTION_CXSMILES
|
[O:1]1[CH2:5][CH2:4]CC1.C([O:8][C:9]([C:11]1[S:12][C:13]([NH:23][CH:24]([C:30]([O:32]CC)=[O:31])C(OCC)=O)=[C:14]([C:21]#[N:22])[C:15]=1[CH2:16][C:17]([O:19]C)=[O:18])=[O:10])C.[OH-:35].[Li+].[Cl-].[Sr+2:38].[Cl-]>O>[CH2:16]([C:17]([O-:19])=[O:18])[C:15]1[C:14]([C:21]#[N:22])=[C:13]([N:23]([CH2:24][C:30]([O-:32])=[O:31])[CH2:4][C:5]([O-:1])=[O:35])[S:12][C:11]=1[C:9]([O-:8])=[O:10].[OH2:1].[OH2:1].[OH2:1].[OH2:1].[OH2:1].[OH2:1].[OH2:1].[OH2:1].[Sr+2:38].[Sr+2:38] |f:2.3,4.5.6,8.9.10.11.12.13.14.15.16.17.18|
|
Name
|
|
Quantity
|
375 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
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Name
|
5-(bis-ethoxycarbonylmethyl-amino)-4-cyano-3-methoxycarbonylmethyl-thiophene-2-carboxylic acid ethyl ester
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Quantity
|
250 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1SC(=C(C1CC(=O)OC)C#N)NC(C(=O)OCC)C(=O)OCC
|
Name
|
aq. solution
|
Quantity
|
1200 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
|
Quantity
|
2.2 mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Sr+2].[Cl-]
|
Name
|
|
Quantity
|
1.7 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
was stirred at room temperature for about 4 to 6 hours in a round bottom flask
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mass was filtered off
|
Type
|
CUSTOM
|
Details
|
to remove any insoluble material
|
Type
|
FILTRATION
|
Details
|
The precipitated solid, distrontium salt of 2-[N-N-di(carboxymethyl-)amino]-3-cyano-4-carboxymethylthiophene-5-carboxylic acid in the form of an octahydrate, was filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
to form a wet cake
|
Type
|
CUSTOM
|
Details
|
The resulting wet cake was dried
|
Reaction Time |
5 (± 1) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=C(SC(=C1C#N)N(CC(=O)[O-])CC(=O)[O-])C(=O)[O-])C(=O)[O-].O.O.O.O.O.O.O.O.[Sr+2].[Sr+2]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 333 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |